Physicochemical Properties and Characterization of 8-Bromo-2-chloro-6-nitroquinazolin-4-amine: A Comprehensive Technical Guide
Physicochemical Properties and Characterization of 8-Bromo-2-chloro-6-nitroquinazolin-4-amine: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry, quinazoline scaffolds are recognized as privileged structures, frequently serving as the core pharmacophore for kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV therapeutics [1]. The compound 8-bromo-2-chloro-6-nitroquinazolin-4-amine (CAS: 1956374-74-5) is a highly functionalized, poly-electrophilic building block designed for advanced library generation. Its unique architecture—featuring a C-4 amine, a highly reactive C-2 chloride, a cross-coupling-ready C-8 bromide, and an electron-withdrawing C-6 nitro group—enables precise, orthogonal derivatization.
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and the self-validating protocols required for its characterization.
Physicochemical Profiling
Understanding the foundational properties of 8-bromo-2-chloro-6-nitroquinazolin-4-amine is critical for predicting its behavior in both synthetic workflows and biological assays [2]. The presence of heavy halogens and the nitro group significantly impacts its lipophilicity and molecular weight.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 8-bromo-2-chloro-6-nitroquinazolin-4-amine |
| CAS Registry Number | 1956374-74-5 |
| Molecular Formula | C₈H₄BrClN₄O₂ |
| Molecular Weight | 303.50 g/mol |
| Exact Mass (Monoisotopic) | 301.92 g/mol |
| SMILES | NC1=C2C=C(C=C(C2=NC(Cl)=N1)Br)=O |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area (TPSA) | 98.7 Ų |
Synthetic Methodology & Mechanistic Insights
The synthesis of 8-bromo-2-chloro-6-nitroquinazolin-4-amine relies on the precise manipulation of electronic effects within the quinazoline ring. The standard synthetic route begins with 8-bromo-6-nitroquinazoline-2,4-diol (or its tautomeric dione), proceeding through a global chlorination followed by a regioselective amination [1].
Mechanistic Causality
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Global Chlorination: Treatment with Phosphorus(V) oxychloride ( POCl3 ) and a catalytic amount of N,N-dimethylformamide (DMF) at 120 °C converts the C-2 and C-4 hydroxyls into chlorides. DMF acts as a catalyst by forming a highly electrophilic Vilsmeier-Haack-type intermediate, which activates the tautomeric lactam carbonyls for nucleophilic attack by chloride ions.
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Regioselective Amination: The subsequent amination with ammonia ( NH3 ) in tetrahydrofuran (THF) occurs exclusively at the C-4 position [3]. Why C-4 over C-2? Density Functional Theory (DFT) calculations reveal that the C-4 carbon possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to C-2 [3]. The attack at C-4 forms a Meisenheimer-like transition state that is heavily stabilized by the adjacent fused benzene ring and the strongly electron-withdrawing para-nitro group at C-6.
Workflow detailing the synthesis and orthogonal functionalization of the quinazoline scaffold.
Self-Validating Experimental Protocol: Selective Amination
To ensure high yields and strict regiocontrol, the amination step must be executed under kinetic control. The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to verify the reaction trajectory before workup.
Step 1: Reaction Setup
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Charge a flame-dried round-bottom flask with 8-bromo-2,4-dichloro-6-nitroquinazoline (1.0 eq) and anhydrous THF to achieve a 0.5 M concentration.
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Cool the mixture to 0 °C using an ice-water bath under an inert argon atmosphere.
Step 2: Reagent Addition
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Dropwise add a solution of ammonia in THF (10.0 eq) over 15 minutes, maintaining the internal temperature ≤ 5 °C.
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Causality: Low temperatures suppress the thermodynamic driving force that could lead to over-amination at the C-2 position, strictly enforcing the kinetic control required for C-4 regioselectivity.
Step 3: In-Process Control (IPC) & Validation
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After 30 minutes of stirring, withdraw a 10 μ L aliquot, quench it in 1 mL of methanol, and analyze via LC-MS.
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Validation Metric: The protocol is validated to proceed to workup only when the LC-MS trace confirms the complete disappearance of the dichloro precursor (m/z ~322) and the emergence of the product peak (m/z ~303).
Step 4: Workup and Isolation
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Dilute the reaction mixture with ethyl acetate (EA) and wash sequentially with distilled water and brine.
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Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
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Purify the resulting residue via flash column chromatography (Petroleum Ether/Ethyl Acetate = 10:1, v/v) to afford the target compound as a solid.
Analytical Characterization Data
Proper characterization of 8-bromo-2-chloro-6-nitroquinazolin-4-amine requires identifying the specific isotopic signatures and electronic shifts caused by its dense functionalization.
Table 2: Expected Analytical Signatures
| Analytical Method | Expected Signature / Observation | Diagnostic Rationale |
| LC-MS (ESI+) | [M+H]+ peaks at m/z 302.9, 304.9, and 306.9. | The presence of one Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one Chlorine (³⁵Cl/³⁷Cl ≈ 3:1) yields a highly diagnostic isotopic pattern of 3:4:1 (M : M+2 : M+4). |
| ¹H NMR (DMSO-d₆) | Two distinct doublets in the aromatic region (C-5 and C-7 protons) with a small coupling constant ( J≈2.5 Hz). | The meta-relationship of the protons on the functionalized benzene ring, flanked by the strongly electron-withdrawing nitro group and the heavy bromine atom, causes significant downfield shifts and meta-coupling. |
| IR Spectroscopy | Strong absorption bands at ~1530 cm⁻¹ and ~1350 cm⁻¹. | Characteristic asymmetric and symmetric stretching vibrations of the aromatic NO2 group. |
Orthogonal Reactivity & Downstream Applications
The true value of this scaffold lies in its orthogonal reactivity, which allows drug development professionals to iteratively build complexity without the need for cumbersome protecting group strategies:
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C-2 Nucleophilic Aromatic Substitution ( SNAr ): The remaining chloride at C-2 is highly reactive toward primary anilines and aliphatic amines under mild heating, a critical step in synthesizing NNRTI libraries [1].
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C-8 Palladium-Catalyzed Cross-Coupling: The C-8 bromide is primed for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or complex amine substituents.
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C-6 Nitro Reduction: Following C-2 and C-8 functionalization, the nitro group can be reduced (e.g., using Pd/C and H2 , or Fe/NH4Cl ) to yield an aniline, which can be further converted into amides, ureas, or sulfonamides.
References
- "Quinazoline derivatives used to treat hiv" (WO2016105564A1). Google Patents.
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"Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry". PubMed Central (PMC). URL:[Link]
